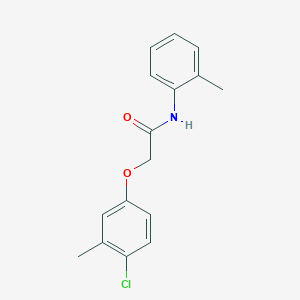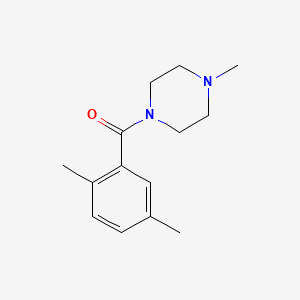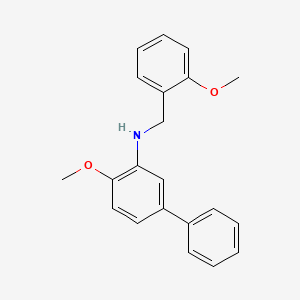
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research applications. It is a member of the fibric acid class of drugs that are commonly used for the treatment of hyperlipidemia and dyslipidemia. Clofibric acid has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
Clofibric acid exerts its effects through the activation of PPARs. PPARs are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. Clofibric acid binds to the ligand-binding domain of PPARs, inducing a conformational change that allows the receptor to bind to DNA and activate gene transcription. The activation of PPARs by 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol levels, and decrease low-density lipoprotein cholesterol levels. Clofibric acid has also been shown to improve insulin sensitivity, reduce inflammation, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid also has some limitations. It is a non-specific activator of PPARs, which can lead to off-target effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. One area of research is the identification of novel PPAR ligands that have improved specificity and reduced toxicity compared to this compound acid. Another area of research is the development of new therapeutic applications for this compound acid, such as the treatment of metabolic disorders and inflammation. Additionally, the use of this compound acid in combination with other drugs or therapies is an area of active research.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid involves the reaction between 4-chloro-3-methylphenol and 2-methylphenylacetyl chloride in the presence of an acid catalyst. The resulting product is then treated with aqueous sodium hydroxide to form the final compound. The yield of this compound acid synthesis can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
Clofibric acid has been extensively used in scientific research applications due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. Clofibric acid has been shown to activate PPARα and PPARγ, leading to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-15(11)18-16(19)10-20-13-7-8-14(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGECYCVPIEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)



![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)

![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenyl]acetamide](/img/structure/B5859204.png)


![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)